

An In-depth Technical Guide to Glimepiride (L-97-1)

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: L-97-1

Cat. No.: B1674202

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structure, chemical properties, and biological activities of Glimepiride. The information is curated for professionals in the fields of pharmaceutical research and drug development.

Core Structure and Chemical Identity

Glimepiride, a third-generation sulfonylurea, is an oral antihyperglycemic agent used in the management of type 2 diabetes mellitus. Its chemical name is 1-[[p-[2-(3-ethyl-4-methyl-2-oxo-3-pyrroline-1-carboxamido)ethyl]phenyl]sulfonyl]-3-(trans-4-methylcyclohexyl)urea.^[1]

Table 1: Chemical and Physical Properties of Glimepiride

Property	Value	Reference
IUPAC Name	3-ethyl-4-methyl-N-(4-(N-(((1r,4r)-4-methylcyclohexyl)carbamoyl)sulfamoyl)phenethyl)-2-oxo-2,5-dihydro-1H-pyrrole-1-carboxamide	[2]
CAS Number	93479-97-1	
Molecular Formula	C ₂₄ H ₃₄ N ₄ O ₅ S	[1][2]
Molecular Weight	490.62 g/mol	[1]
Appearance	White to yellowish-white, odorless, crystalline powder	
Solubility	Practically insoluble in water.	
Melting Point	207 °C	
pKa	6.2	
LogP	3.5	

Mechanism of Action and Signaling Pathways

Glimepiride exerts its glucose-lowering effects through both pancreatic and extrapancreatic mechanisms.

Pancreatic Mechanism: Stimulation of Insulin Secretion

The primary mode of action of Glimepiride is the stimulation of insulin release from the pancreatic β -cells. This process is initiated by the binding of Glimepiride to the sulfonylurea receptor 1 (SUR1) subunit of the ATP-sensitive potassium (KATP) channels in the β -cell membrane. This binding leads to the closure of these channels, causing membrane depolarization. The depolarization, in turn, opens voltage-gated calcium channels, leading to an influx of calcium ions. The increased intracellular calcium concentration triggers the exocytosis of insulin-containing granules.

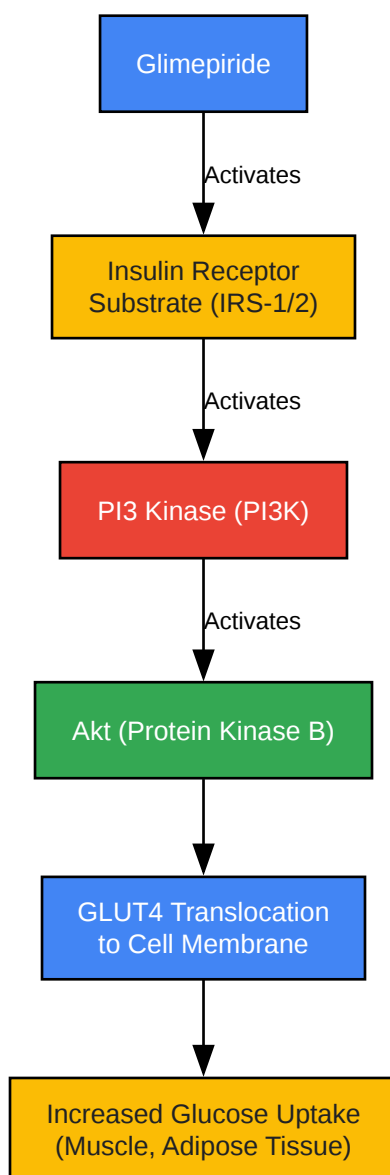


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Figure 1: Pancreatic mechanism of Glimepiride-induced insulin secretion.

Extrapancreatic Mechanisms: Enhanced Insulin Sensitivity

Glimepiride also possesses extrapancreatic effects that contribute to its antihyperglycemic activity. It has been shown to increase the sensitivity of peripheral tissues, such as muscle and fat, to insulin. One of the key signaling pathways involved in this process is the PI3K/Akt pathway. Glimepiride has been reported to activate PI3 kinase (PI3K) and Akt in adipocytes and skeletal muscle. This activation is thought to promote the translocation of glucose transporter type 4 (GLUT4) to the cell membrane, thereby facilitating glucose uptake.



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Figure 2: Extraprancreatic signaling pathway of Glimepiride involving PI3K/Akt.

Pharmacokinetics and Metabolism

Glimepiride is completely absorbed following oral administration, with peak plasma concentrations (C_{max}) reached in 2 to 3 hours. It is extensively bound to plasma proteins (>99.5%). The drug is metabolized in the liver by the cytochrome P450 enzyme CYP2C9 to an active metabolite, M1 (cyclohexyl hydroxymethyl derivative), which is further metabolized by cytosolic enzymes to an inactive metabolite, M2 (carboxyl derivative).

Table 2: Pharmacokinetic Parameters of Glimepiride

Parameter	Value	Reference
Bioavailability	~100%	
Time to Peak (Tmax)	2 - 3 hours	
Protein Binding	> 99.5%	
Metabolism	Hepatic (primarily via CYP2C9)	
Major Metabolites	M1 (active), M2 (inactive)	
Half-life (M1)	3 - 6 hours	
Excretion	~65% urine, ~35% feces	

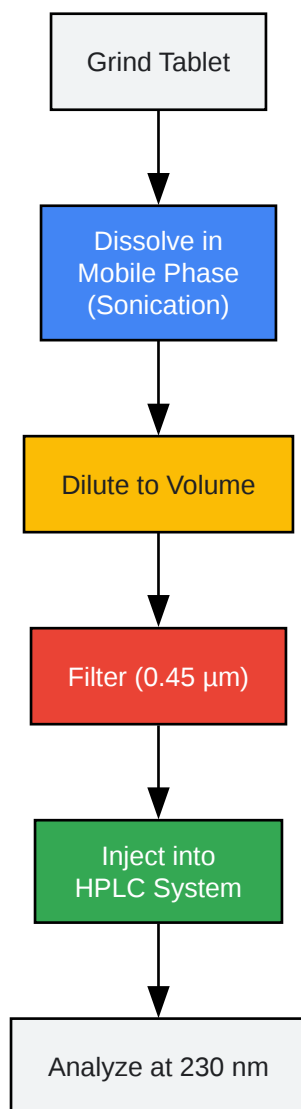
Experimental Protocols

High-Performance Liquid Chromatography (HPLC) for Glimepiride Analysis

This method is suitable for the quantification of Glimepiride in pharmaceutical formulations.

- Instrumentation:
 - HPLC system with UV detector
 - C18 column (e.g., Cogent Bidentate C18™, 4μm, 100Å, 4.6 x 75mm)
- Mobile Phase:
 - Isocratic mixture of 50:50 (v/v) DI Water and Acetonitrile, with 0.1% Formic Acid.
- Chromatographic Conditions:
 - Flow rate: 1.0 mL/minute
 - Injection volume: 5 μL

- Detection wavelength: 230 nm
- Sample Preparation:
 - Grind a Glimepiride tablet (e.g., 1mg strength) and transfer the powder to a volumetric flask.
 - Add a portion of the mobile phase and sonicate for 10 minutes to dissolve the drug.
 - Dilute to the mark with the mobile phase and mix thoroughly.
 - Filter the solution through a 0.45 μm syringe filter.
 - Perform further dilutions as necessary to achieve a concentration within the linear range of the assay.



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Figure 3: Workflow for HPLC sample preparation of Glimepiride tablets.

In Vitro Dissolution Testing

This protocol is used to assess the release of Glimepiride from a solid dosage form.

- Apparatus:
 - USP Dissolution Apparatus 2 (Paddle method)
- Dissolution Medium:

- 900 mL of phosphate buffer (pH 6.8 or 7.8)
- Test Conditions:
 - Temperature: 37 ± 0.5 °C
 - Paddle speed: 50 or 75 rpm
- Procedure:
 - Place the Glimepiride tablet in the dissolution vessel.
 - At specified time intervals (e.g., 5, 10, 15, 30, 45, 60 minutes), withdraw an aliquot of the dissolution medium.
 - Replace the withdrawn volume with fresh, pre-warmed dissolution medium.
 - Filter the samples and analyze the concentration of dissolved Glimepiride using a UV-Vis spectrophotometer at approximately 226 nm or 228 nm.

Western Blot Analysis for PI3K/Akt Pathway Activation

This method can be used to determine the effect of Glimepiride on the phosphorylation status of key proteins in the PI3K/Akt signaling pathway in cell culture models (e.g., osteoblasts, adipocytes, or muscle cells).

- Cell Treatment:
 - Culture cells to the desired confluency and treat with Glimepiride at various concentrations and for different time points.
- Protein Extraction:
 - Lyse the treated cells in a suitable lysis buffer containing protease and phosphatase inhibitors to preserve the phosphorylation state of proteins.
- Protein Quantification:

- Determine the protein concentration of the lysates using a standard protein assay (e.g., BCA assay).
- SDS-PAGE and Electrotransfer:
 - Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
 - Transfer the separated proteins to a nitrocellulose or PVDF membrane.
- Immunoblotting:
 - Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in TBST) to prevent non-specific antibody binding.
 - Incubate the membrane with primary antibodies specific for the phosphorylated and total forms of PI3K, Akt, and other downstream targets.
 - Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
- Detection:
 - Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize using an imaging system.
- Analysis:
 - Quantify the band intensities and normalize the levels of phosphorylated proteins to the total protein levels.

Clinical Efficacy and Safety

Clinical studies have demonstrated that Glimepiride effectively lowers fasting plasma glucose (FPG), postprandial glucose (PPG), and glycosylated hemoglobin (HbA1c) levels in patients with type 2 diabetes. It can be used as monotherapy or in combination with other antidiabetic agents like metformin or insulin. Compared to other sulfonylureas, Glimepiride is associated with a lower risk of hypoglycemia and has fewer cardiovascular effects.

Table 3: Clinical Efficacy of Glimepiride Monotherapy (14-week study)

Glimepiride Dose	Median Change in FPG (mg/dL)	Reduction in HbA1c (%)	Reduction in PPG (mg/dL)	Reference
1 mg	-43	-1.2	-63	
4 mg	-70	-1.8	-92	
8 mg	-74	-1.9	-94	

The information provided in this guide is intended for a professional audience and should not be interpreted as medical advice. For detailed information on the clinical use of Glimepiride, please refer to the official prescribing information.

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- To cite this document: BenchChem. [An In-depth Technical Guide to Glimepiride (L-97-1)]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1674202#l-97-1-structure-and-chemical-properties>]

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